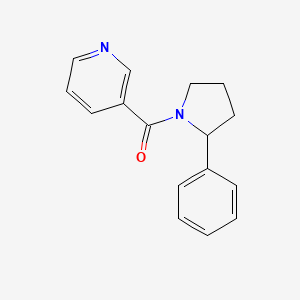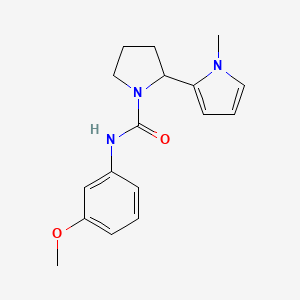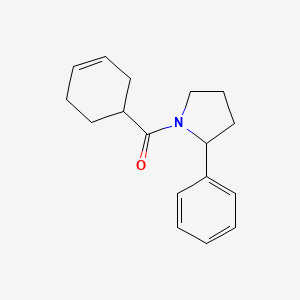
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. This compound is also known as IMME or 2-MeO-IMME and is a derivative of indole, a heterocyclic aromatic organic compound.
作用機序
The exact mechanism of action of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have anti-oxidant properties, which can help to reduce oxidative stress in the body.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its anti-cancer properties. This compound has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have anti-inflammatory and anti-oxidant properties, which can be useful in the study of various inflammatory and oxidative stress-related diseases.
One limitation of using 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone. One area of research is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Finally, more research is needed to determine the safety and toxicity of this compound at different concentrations and in different experimental settings.
合成法
The synthesis of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the reaction of indole-3-carboxaldehyde with 2-methylmorpholine N-oxide in the presence of a catalyst. This reaction yields the desired product, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone, in good yield and purity.
科学的研究の応用
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-10-17(6-7-19-11)15(18)8-12-9-16-14-5-3-2-4-13(12)14/h2-5,9,11,16H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRBJCGSERQXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)



![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)





